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Compound of Interest

(2R)-1-(2,3-
Compound Name:

dimethoxyphenyl)propan-2-amine
CAS No.: 744974-27-4

Cat. No.: B13795509

Get Quote

Executive Summary

The dimethoxy-substituted amphetamines, particularly the 2,5-dimethoxy-4-substituted variants
(DOx series), represent a pivotal class of psychoactive phenylalkylamines. Unlike their
stimulant cousins (e.g., methamphetamine) which primarily act as monoamine releasers, these
compounds act as potent, selective agonists at the serotonin 5-HT2A receptor. This guide
dissects the molecular drivers of this affinity, the critical role of chirality, and the
pharmacokinetic implications of the

-methyl group.

Chemical Architecture & Scaffold Analysis

The core pharmacophore is the phenylisopropylamine (amphetamine) skeleton. The specific
substitution pattern on the benzene ring dictates the pharmacological profile.
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The "Magic" 2,5-Substitution Pattern

While trimethoxy variants like mescaline (3,4,5-trimethoxy) are active, the rearrangement to a
2,4,5-substitution pattern dramatically increases potency.

o 2,5-Dimethoxy Motif: The methoxy groups at positions 2 and 5 are essential for hydrogen
bonding and hydrophobic interactions within the receptor binding pocket (specifically
residues Serl59 and Phe340 in 5-HT2A).

» Positional Isomerism: Moving the methoxy groups to the 2,4- or 3,4- positions generally
results in a loss of hallucinogenic potency and a shift toward stimulant or enactogenic effects
(e.g., inhibition of monoamine uptake).

Stereochemistry: The R-lsomer Dominance

A critical distinction exists between dopaminergic stimulants and serotonergic hallucinogens
regarding chirality:

e Stimulants (e.g., D-Amphetamine): The (S)-(+) isomer is more potent at releasing dopamine.

o Psychedelics (e.g., DOB, DOI): The (R)-(-) isomer is significantly more potent (often 2—10x)
as a 5-HT2A agonist. The (R)-configuration aligns the

-methyl group to fit a specific hydrophobic pocket in the receptor, optimizing the orientation of
the amine for ionic bonding with Asp155.

The 4-Position: The Primary Modulator

The substituent at the 4-position (

) is the primary determinant of potency and receptor affinity. Activity correlates strongly with the
lipophilicity and steric bulk of this group.

SAR of the 4-Substituent
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Substituent (

Compound Characteristics

)

The prototype. High potency,
Methyl (-CH3) DOM P .yp e Y

long duration.
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Ethyl (-C2H5) DOET

DOM.
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Propy! (-n-C3H7) DOPR o )

activation (Ki ~1-9 nM).[1][2]

Extremely potent; high affinit
Bromo (-Br) DOB P J ) 'y

due to halogen hydrophobicity.

Standard radioligand for 5-
lodo (-1) DOI HT2A mapping.[3] Very high

affinity.

) Active, but less lipophilic than

Nitro (-NO2) DON

halogens.

High in vitro affinity, but
Butyl/Amyl DOBU/DOAM reduced in vivo potency (likely

PK limitations).

The Alpha-Methyl "Shield"

The

-methyl group on the ethylamine side chain serves two functions:

o Metabolic Protection: It sterically hinders Deamination by Monoamine Oxidase (MAO),
significantly extending the half-life compared to the corresponding phenethylamines (the 2C-
X series).

 Lipophilicity: It slightly increases blood-brain barrier (BBB) permeability.

Visualization: SAR & Signaling Pathways
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SAR Map of DOx Compounds
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Caption: Structural determinants of affinity in 2,5-dimethoxy-4-substituted amphetamines.

5-HT2A Signhaling Cascade
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Caption: The Gg-mediated signaling pathway activated by DOx compounds.
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Quantitative Data: Receptor Binding Profiles

The following table summarizes the binding affinities (

) of key derivatives. Note the lack of significant selectivity between 5-HT2A and 5-HT2C, a
common feature of this class.

5-HT2A 5-HT2C
Compound Selectivity (2A/2C)
(nM) (nM)
(R)-DOI 19.0 30.0 ~1.5 (Balanced)
(R)-DOB 41.0 70.0 ~1.7 (Balanced)
(R)-DOM 20 - 60 50 - 100 ~2.0 (Slight 2A pref)
DOPR 1-9 10-20 High Potency
2,5-DMA > 1000 > 1000 Inactive (Reference)

Data aggregated from Glennon et al. and Nichols et al. (See References).

Experimental Protocols
Synthesis of 2,5-Dimethoxy-4-iodoamphetamine (DOI)

Methodology: The standard route utilizes the Henry Reaction (nitroaldol condensation) followed
by reduction.

e Condensation:
o Reagents: 2,5-dimethoxybenzaldehyde, nitroethane, ammonium acetate (catalyst).

o Procedure: Reflux reagents in glacial acetic acid or toluene. The aldehyde condenses with
nitroethane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene.

o Purification: Crystallization from ethanol yields bright yellow crystals.

« lodination (Direct Route Variant):
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o Note: lodination is often performed on the free amine or the phthalimide-protected
intermediate if starting from 2,5-dimethoxyamphetamine. Alternatively, use 4-iodo-2,5-
dimethoxybenzaldehyde as the starting material (preferred for yield).

e Reduction:
o Reagents: Lithium Aluminum Hydride (LiAIH4) in dry THF.

o Procedure: Add the nitropropene solution dropwise to the LiAIH4 suspension. Reflux for 24
hours.

o Workup: Quench with water/NaOH (Fieser method). Extract with ether. Acidify to
precipitate the amine hydrochloride salt.

Radioligand Binding Assay (5-HT2A)

Purpose: To determine the affinity (

) of a novel analogue.

o Tissue Preparation: Transfected HEK293 cells expressing human 5-HT2A receptors or rat
frontal cortex homogenates.

o Radioligand:

-Ketanserin (Antagonist) or

-DOI (Agonist). Note: Agonist labeling is preferred for functional relevance.
* Incubation:

o Mix 50

L membrane suspension + 50
L radioligand (0.5 nM) + 50
L test drug (varying concentrations).

o Incubate at 37°C for 60 minutes.
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» Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x
with ice-cold Tris buffer.

» Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation:

Metabolic & Safety Considerations

o CYP2D6 Polymorphism: The O-demethylation of the 2- or 5-methoxy groups is a primary
metabolic pathway. Poor metabolizers of CYP2D6 may experience prolonged effects and
higher plasma concentrations.

o 5-HT2B Valvulopathy: Many 5-HT2A agonists also possess significant 5-HT2B affinity.
Chronic activation of 5-HT2B is linked to cardiac valvular fibrosis. While DOx compounds are
rarely used chronically, this remains a critical safety screen for any therapeutic development
in this scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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